![molecular formula C7H14N2O2 B13241261 2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13241261.png)
2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Méthodes De Préparation
The synthesis of 2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: Various substituents can be introduced into the pyrrolidine ring through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of various bioactive molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activities.
Medicine: It is explored for its potential therapeutic effects in the treatment of various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to enantioselective proteins, leading to various biological effects. The stereochemistry of the molecule plays a crucial role in its binding mode and biological activity .
Comparaison Avec Des Composés Similaires
2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid can be compared with other similar compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The unique stereochemistry and functional groups of this compound contribute to its distinct biological profile and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2-[(2R)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m1/s1 |
Clé InChI |
BVRRNZURNKSFCM-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)CC(=O)O)CN |
SMILES canonique |
C1CC(N(C1)CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


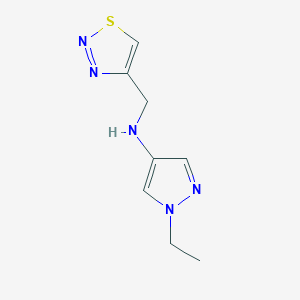
![4-[(Propan-2-yl)amino]butan-2-one](/img/structure/B13241184.png)
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13241186.png)
![Benzyl N-{2-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13241193.png)


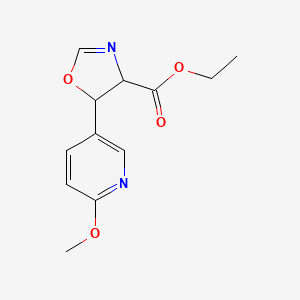
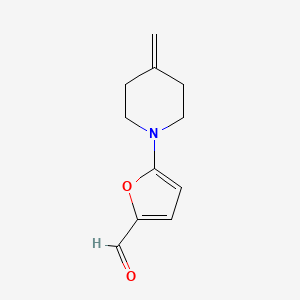

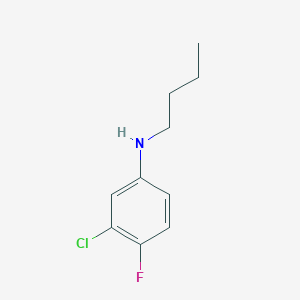

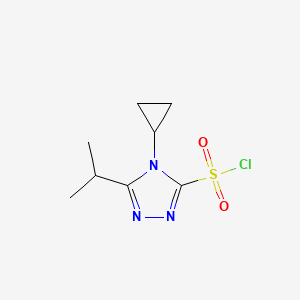
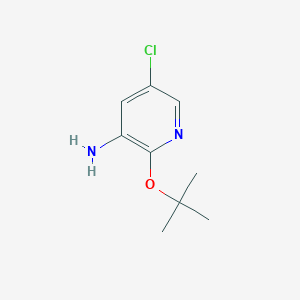
![N-[(2-aminocyclopentyl)methyl]methanesulfonamide](/img/structure/B13241275.png)
